molecular formula C14H27N B8694200 2,2-Dimethyldodecanenitrile CAS No. 93425-43-5

2,2-Dimethyldodecanenitrile

Cat. No.: B8694200
CAS No.: 93425-43-5
M. Wt: 209.37 g/mol
InChI Key: PVZQOHKZQDFWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyldodecanenitrile is a branched-chain aliphatic nitrile of interest in organic synthesis and materials science research. The nitrile functional group is a versatile intermediate, known for its role as a precursor to other valuable functional groups, including carboxylic acids, amines, and amides, through straightforward chemical transformations . The unique 2,2-dimethyl branching on a dodecane carbon skeleton may impart distinct physicochemical properties compared to its straight-chain analogues, such as altered melting behavior, solubility, and lipophilicity. These properties are significant for researchers developing new surfactants, lubricants, or specialty polymers where tailored molecular architecture is crucial for performance. In medicinal chemistry, the nitrile group is a key pharmacophore found in many FDA-approved drugs and clinical candidates, where it can enhance binding affinity to biological targets and improve metabolic stability . While the specific biological profile of this compound is not established, its structure suggests potential utility as a building block in the design and synthesis of novel bioactive molecules for pharmacological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93425-43-5

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

2,2-dimethyldodecanenitrile

InChI

InChI=1S/C14H27N/c1-4-5-6-7-8-9-10-11-12-14(2,3)13-15/h4-12H2,1-3H3

InChI Key

PVZQOHKZQDFWSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)C#N

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyldodecanenitrile and Analogous Hindered Nitriles

Strategies for Constructing Quaternary Carbon Centers Adjacent to the Nitrile Group

The primary difficulty in synthesizing α,α-dialkylnitriles lies in efficiently forming a carbon-carbon or carbon-nitrogen bond at a sterically congested site. The selection of a synthetic route is often dictated by the availability of starting materials and the need to avoid side reactions like elimination.

Nucleophilic substitution, particularly the reaction of an alkyl halide with a cyanide salt (a process known as the Kolbe nitrile synthesis), is a fundamental method for preparing nitriles. organic-chemistry.orgchemguide.co.uk This reaction typically proceeds via an Sₙ2 mechanism, where the cyanide nucleophile attacks the carbon atom bearing the leaving group. organic-chemistry.org However, the steric environment around this carbon atom is a critical factor influencing the reaction's success. libretexts.org

For a compound like 2,2-dimethyldodecanenitrile, the corresponding precursor would be a 1-halo-2,2-dimethyldodecane. This substrate, while being a primary alkyl halide, features a neopentyl-like structure with a quaternary carbon at the β-position. This structure presents extreme steric hindrance to the backside attack required for an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org The bulky tert-butyl-like group effectively shields the electrophilic carbon from the incoming cyanide nucleophile, drastically reducing the reaction rate. libretexts.orgyoutube.com For practical purposes, neopentyl halides are often considered inert in Sₙ2 reactions, with reaction rates that can be up to 100,000 times slower than less hindered primary halides. masterorganicchemistry.com

Optimization strategies for such reactions are limited. While using a polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the cyanide ion, and increasing the temperature can provide the necessary activation energy, these conditions often favor competing elimination reactions (E2 pathway), leading to the formation of alkenes rather than the desired nitrile. Therefore, direct synthesis via nucleophilic substitution on a sterically demanding halogenoalkane is generally inefficient and not a preferred route.

The choice between an Sₙ1 and Sₙ2 reaction pathway is largely determined by the structure of the substrate. pbworks.compressbooks.pub

Sₙ2 Pathway : This pathway involves a concerted, bimolecular step where the nucleophile attacks as the leaving group departs. organic-chemistry.org It is highly sensitive to steric hindrance. chemistrysteps.com For a 1-halo-2,2-dimethyldodecane, the bulky alkyl groups obstruct the nucleophile's approach, making the Sₙ2 transition state high in energy and the reaction extremely slow. libretexts.orgyoutube.com Sₙ2 reactions are favored for methyl and primary substrates but are significantly slowed or halted for secondary and tertiary substrates. libretexts.orgpressbooks.pub

Sₙ1 Pathway : This pathway involves a stepwise mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. organic-chemistry.orgmasterorganicchemistry.com The rate of an Sₙ1 reaction depends on the stability of this carbocation. chemistrysteps.com Tertiary substrates readily undergo Sₙ1 reactions because they form stable tertiary carbocations. pbworks.comchemistrysteps.com However, the precursor for this compound is a primary halide, which would need to form a highly unstable primary carbocation, making the Sₙ1 pathway energetically unfavorable. pbworks.com While a carbocation rearrangement (e.g., a hydride or methyl shift) could potentially form a more stable tertiary carbocation, this would lead to a rearranged product, not the target this compound.

Given that the Sₙ2 pathway is blocked by steric hindrance and the Sₙ1 pathway is inhibited by the instability of the primary carbocation, direct nucleophilic substitution is not a viable synthetic route for this class of hindered nitriles.

A more effective and widely used method for preparing nitriles is the dehydration of primary amides. researchgate.netrsc.org This approach is particularly suitable for synthesizing sterically hindered nitriles like this compound, as the quaternary carbon center is already constructed in the amide precursor (2,2-dimethyldodecanamide). The reaction involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). chemguide.co.ukmasterorganicchemistry.com

A variety of reagents have been developed to effect the dehydration of amides, ranging from classical, harsh reagents to modern, milder systems that offer greater efficiency and substrate tolerance. researchgate.netnih.gov

Classical Dehydrating Agents: Strong dehydrating agents have been traditionally used for this transformation. These include:

Phosphorus pentoxide (P₄O₁₀) : A powerful, albeit harsh, reagent that effectively dehydrates amides when heated. researchgate.netmasterorganicchemistry.com

Thionyl chloride (SOCl₂) : Another common and effective reagent for converting primary amides to nitriles. researchgate.netchemistrysteps.comlibretexts.org

Phosphorus oxychloride (POCl₃) : Similar to SOCl₂, this reagent is also widely used for amide dehydration. researchgate.netchemistrysteps.com

While effective, these reagents often require high temperatures and can be incompatible with sensitive functional groups.

Modern Dehydrating Systems: Recent advancements have focused on developing milder and more selective methods. These protocols often operate under neutral or basic conditions and at lower temperatures, providing higher yields and better functional group compatibility. nih.gov

Swern Oxidation Conditions : A system of oxalyl chloride ((COCl)₂) and dimethyl sulfoxide (B87167) (DMSO) with a base like triethylamine (B128534) (Et₃N) can efficiently dehydrate various primary amides in excellent yields (75–96%). researchgate.net

Phosphorus-Based Reagents : Several phosphorus(III) compounds, such as P(NMe₂)₃, PCl₃, or P(OPh)₃, have been developed as effective promoters for amide dehydration under mild conditions. nih.gov

Catalytic Methods : A highly efficient protocol uses a catalytic amount (1 mol%) of triphenylphosphine (B44618) oxide (Ph₃PO) with oxalyl chloride and triethylamine. This reaction is often complete in under 10 minutes at room temperature. acs.org Another innovative catalytic method employs a palladium catalyst with a halogenated nitrile (e.g., fluoroacetonitrile) as a water scavenger. scientificupdate.com

The table below summarizes various dehydrating agents and their general applicability.

Dehydrating Agent/SystemTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₄O₁₀)High temperature, neatPowerful, effective for simple amides researchgate.netmasterorganicchemistry.comHarsh conditions, poor functional group tolerance
Thionyl Chloride (SOCl₂)RefluxReadily available, effective researchgate.netchemistrysteps.comGenerates acidic byproducts (HCl, SO₂)
Phosphorus Oxychloride (POCl₃)Reflux, often with a baseCommon laboratory reagent researchgate.netchemistrysteps.comCan be harsh, requires workup
(COCl)₂/DMSO, Et₃NLow to room temperatureMild conditions, high yields researchgate.netRequires careful handling of reagents
PCl₃ / Diethylamine0 °C to refluxHigh-yielding, broad scope nih.govPCl₃ is moisture-sensitive
Ph₃PO (catalytic), (COCl)₂, Et₃NRoom temperatureVery fast, low catalyst loading, high yields acs.orgRequires stoichiometric amounts of oxalyl chloride
Pd-catalysis / FluoroacetonitrileMild heatCatalytic, sustainable, tolerates sensitive groups scientificupdate.comRequires specialized catalyst and water scavenger

For a highly branched amide like 2,2-dimethyldodecanamide, a modern, mild protocol such as the catalytic Appel-type dehydration would likely provide the best results, minimizing side reactions and maximizing yield. acs.org

Aldehydes and ketones can serve as precursors for nitriles. chemguide.co.uk A common method involves the addition of hydrogen cyanide across the carbon-oxygen double bond to form a cyanohydrin (an α-hydroxynitrile). chemguide.co.uklibretexts.org For example, a sterically hindered aldehyde like 2,2-dimethylpropanal (pivaldehyde) can react with cyanide to form the corresponding cyanohydrin. wikipedia.orgnih.gov

However, this only forms an α-hydroxynitrile. Converting this intermediate to the desired nitrile (with the hydroxyl group removed) requires further synthetic steps, which can be complex.

A more direct one-carbon homologation of an aldehyde or ketone to a nitrile can be achieved through the reaction of their corresponding 2,4,6-tri-isopropylbenzenesulphonyl (trisyl) hydrazones. This method involves treating the trisylhydrazone with potassium cyanide in boiling methanol (B129727) to yield the corresponding nitrile. rsc.org This approach would be suitable for converting a sterically hindered aldehyde, such as 2,2-dimethyldodecanal, directly into this compound, effectively bypassing the challenges of nucleophilic substitution.

Oxidative and Rearrangement Reactions for the Formation of Sterically Hindered Nitriles

Oxidative and rearrangement reactions provide classical and effective routes to sterically hindered nitriles. These methods often involve the transformation of other functional groups, such as oximes or alcohols, into the desired nitrile functionality.

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts oximes into amides. chemistnotes.comorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion, which is then hydrolyzed to an amide. chemistnotes.comorganic-chemistry.org

However, for specific substrates, particularly oximes derived from aldehydes or certain ketones with quaternary α-carbon atoms, the reaction can be adapted to yield nitriles instead of amides. chemistnotes.commasterorganicchemistry.com In the case of aldoximes, the migrating group is a hydrogen atom, and subsequent deprotonation of the nitrogen results in nitrile formation. masterorganicchemistry.com For highly branched ketoximes, a process known as the "abnormal" Beckmann rearrangement or Beckmann fragmentation can occur. This pathway is favored when the migrating group would form a stable carbocation. wikipedia.org Instead of rearrangement, the C-C bond cleaves, generating a nitrile and a carbocation, which is then trapped or eliminated. wikipedia.org

Various reagents can be used to catalyze the Beckmann rearrangement under different conditions, ranging from strong acids to milder catalytic systems. wikipedia.org

Table 1: Selected Reagents for Beckmann Rearrangement

Catalyst/Reagent Conditions Substrate Type Product
Sulfuric Acid, Acetic Anhydride Traditional, harsh conditions Ketoximes Amides/Lactams
2,4,6-Trichloro organic-chemistry.orgresearchgate.netchemistrysteps.comtriazine (Cyanuric Chloride) Mild, Room Temperature Ketoximes, Aldoximes Amides, Nitriles
Triphosphazene Catalyst Mild Ketoximes Lactams
Boronic Acid/Perfluoropinacol System Organocatalytic, Ambient Ketoximes Amides

The direct conversion of alcohols to nitriles is a highly valuable transformation as it utilizes readily available starting materials. researchgate.net These methods typically involve a one-pot process that combines oxidation of the alcohol to an aldehyde intermediate with subsequent conversion to the nitrile. organic-chemistry.org

One common strategy involves the in-situ generation of an aldehyde from the alcohol, which then reacts with a nitrogen source, like aqueous ammonia (B1221849), to form an imine. The imine is then further oxidized to the nitrile. researchgate.netorganic-chemistry.org Reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with an oxidant like diiodine or tert-butyl hypochlorite (B82951) are effective for this transformation. organic-chemistry.org This metal-free approach proceeds under mild conditions at room temperature. organic-chemistry.org

Another approach involves converting the alcohol's hydroxyl group into a good leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with a cyanide salt like NaCN or KCN. chemistrysteps.com For sterically hindered tertiary alcohols, this reaction may proceed via an SN1 mechanism, where elimination reactions can be a competing side reaction. chemistrysteps.com To circumvent multi-step procedures, one-pot methods have been developed. For instance, the use of triphenylphosphine and cyanogen (B1215507) bromide can convert a range of alcohols into nitriles, although yields may be lower for secondary and tertiary substrates. tandfonline.com

Table 2: Comparison of One-Pot Methods for Alcohol to Nitrile Conversion

Reagent System Alcohol Type Key Features
TEMPO / I2 / aq. NH3 Primary, Benzylic Metal-free, mild conditions, good yields
H5IO6 / KI / aq. NH3 Primary, Benzylic Simple one-pot system, moderate to good yields
PPh3 / BrCN / Et3N Primary, Secondary One-pot procedure; lower yields for hindered alcohols

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex nitriles.

Transition metal catalysts are powerful tools for forming C–CN bonds. wikipedia.org Nickel, in particular, has emerged as an effective and economical catalyst for cyanation reactions. mdpi.com Nickel-catalyzed methods can convert alkyl halides (chlorides or bromides) into a wide array of alkyl nitriles using less toxic cyanide sources like zinc cyanide (Zn(CN)2). organic-chemistry.orgacs.org These reactions often tolerate diverse functional groups and can be applied to secondary alkyl halides, which are relevant precursors for hindered nitriles. organic-chemistry.org

Copper catalysts are also employed, particularly in the classic Rosenmund-von Braun reaction for aryl nitriles, and newer variants have made these processes more efficient. wikipedia.org For alkyl nitriles, copper iodide (CuI) can catalyze the cyanation of secondary alkyl halides under photochemical conditions. organic-chemistry.org

While palladium catalysis is extensively used for aryl nitrile synthesis, its application for alkyl nitriles is less common. wikipedia.orgorganic-chemistry.org Platinum catalysis is more prominent in reactions like nitrile hydration or the industrial synthesis of hydrogen cyanide, a key raw material. scispace.comacs.org The development of transition metal-catalyzed reactions has provided powerful alternatives to traditional SN2-type cyanations. acs.org

Table 3: Overview of Transition Metal-Catalyzed Cyanation Reactions

Metal Catalyst Cyanide Source Substrate Key Advantage
Nickel (e.g., NiCl2·6H2O) Zn(CN)2 Secondary Alkyl Halides Use of less toxic cyanide source, good functional group tolerance
Copper (e.g., CuI) Various Secondary Alkyl Halides Can be performed under photochemical conditions
Palladium (e.g., Pd(OAc)2) K4[Fe(CN)6], Zn(CN)2 Aryl Halides High efficiency for aryl nitrile synthesis

Biocatalysis offers an environmentally benign approach to chemical synthesis, operating under mild conditions with high selectivity. mdpi.com While nitrilase enzymes are well-known for their ability to hydrolyze nitriles to carboxylic acids, their direct use in the synthetic direction is not typical. nih.govd-nb.info

A more relevant biocatalytic strategy for nitrile production involves a different class of enzymes: aldoxime dehydratases (Oxd). researchgate.netnih.gov These enzymes catalyze the dehydration of aldoximes to produce nitriles. nih.gov This method is cyanide-free and operates in water under mild conditions, making it a highly sustainable alternative to traditional chemical routes. mdpi.comnih.gov The aldoxime substrates are readily prepared by condensing aldehydes with hydroxylamine. researchgate.net This chemoenzymatic route allows for the synthesis of a broad range of nitriles. nih.gov Although the substrate scope for highly branched, long-chain aliphatic aldoximes specific to this compound would require specific enzyme screening or engineering, the platform represents a promising approach for branched nitrile production. researchgate.netresearchgate.net

Principles of Green Chemistry in the Synthesis of Long-Chain Branched Nitriles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. openbiotechnologyjournal.com The synthesis of long-chain branched nitriles can be made more sustainable by incorporating these principles.

Catalysis: The use of transition metal catalysts (Section 2.2.1) and biocatalysts (Section 2.2.2) is a cornerstone of green chemistry. openbiotechnologyjournal.comresearchgate.net Catalytic reactions reduce waste by using small amounts of a catalyst to convert large amounts of substrate, avoiding the use of stoichiometric reagents. researchgate.net

Safer Reagents: Employing less toxic cyanide sources such as Zn(CN)2 or K4[Fe(CN)6] in transition metal catalysis is a significant improvement over highly toxic reagents like HCN gas or alkali metal cyanides. acs.orgorganic-chemistry.org The biocatalytic route using aldoxime dehydratases completely avoids cyanide reagents. mdpi.com

Atom Economy and One-Pot Reactions: One-pot syntheses, such as the direct conversion of alcohols to nitriles (Section 2.1.4.2), improve atom economy and process efficiency. researchgate.net By combining multiple steps without isolating intermediates, these methods reduce solvent usage, energy consumption, and waste generation. organic-chemistry.org

Mild Reaction Conditions: Biocatalytic methods operate at or near ambient temperature and pressure in aqueous media, significantly reducing the energy demand and safety risks associated with harsh chemical processes. mdpi.com Similarly, developments in chemical catalysis aim for milder conditions. nih.gov

Renewable Feedstocks: Biocatalysis opens the door to using renewable starting materials. Aldehydes used as precursors for aldoximes can potentially be derived from biorefinery processes, linking the synthesis of nitriles to sustainable feedstocks. mdpi.com

By integrating these principles, the synthesis of this compound and related compounds can be achieved through more efficient, safer, and environmentally responsible methods.

Chemical Reactivity and Transformations of 2,2 Dimethyldodecanenitrile

Hydrolysis Reactions of Highly Branched Nitrilesarkat-usa.orgnih.govstackexchange.com

The conversion of nitriles to amides and carboxylic acids is a fundamental transformation in organic synthesis. lumenlearning.com However, for highly branched nitriles like 2,2-dimethyldodecanenitrile, the significant steric bulk around the reaction center presents a considerable challenge, often leading to slow reaction rates and requiring harsh conditions which can cause side reactions. arkat-usa.orgacs.org

Acid-Catalyzed Hydrolysis to Amides and Carboxylic Acids: Mechanistic Divergences with Steric Hindrancearkat-usa.orgnih.gov

Under acidic conditions, the hydrolysis of a nitrile typically proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comlibretexts.org This leads to the formation of an amide intermediate, which can then undergo further hydrolysis to yield a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

The general mechanism proceeds as follows:

Protonation: The nitrile nitrogen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide. chemistrysteps.com

Further Hydrolysis: The amide is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid. libretexts.org

However, in the case of this compound, the steric shield provided by the two α-methyl groups and the long decyl chain significantly impedes the approach of the water nucleophile to the nitrile carbon. Consequently, forcing conditions, such as high temperatures and concentrated strong acids (e.g., HCl, H₂SO₄), are generally required to drive the reaction forward. arkat-usa.orgchemistrysteps.com This contrasts with unhindered nitriles, which can be hydrolyzed under milder conditions. The amide, 2,2-dimethyldodecanamide, is the initial product, but isolating it can be difficult as the harsh conditions required for its formation often lead to its immediate hydrolysis to 2,2-dimethyldodecanoic acid. chemguide.co.ukchemistrysteps.com Certain reagent systems, like a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which are effective for some nitriles, have been reported to fail for sterically hindered substrates. nih.gov

Base-Catalyzed Hydrolysis Pathwaysarkat-usa.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. pressbooks.pub This forms an imine anion intermediate, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid produces an amide. libretexts.orgchemistrysteps.com Under vigorous conditions (e.g., heating with concentrated alkali hydroxides), the amide undergoes further hydrolysis to form a carboxylate salt. chemguide.co.ukyoutube.com

For this compound, the steric hindrance again plays a critical role, making the initial attack by the hydroxide ion difficult. arkat-usa.org As with acid catalysis, strenuous conditions are typically necessary to achieve complete hydrolysis to the carboxylate salt (sodium 2,2-dimethyldodecanoate, if using NaOH). The reaction is generally heated under reflux with a concentrated solution of a base like sodium hydroxide or potassium hydroxide. chemguide.co.uk

Selective Transformation to Corresponding Amides under Mild Conditionsnih.govstackexchange.com

The selective partial hydrolysis of nitriles to amides is a challenging transformation because the amide intermediate is often more susceptible to hydrolysis than the starting nitrile, especially under harsh conditions. chemistrysteps.com However, specific methods have been developed to achieve this selectivity, which are particularly relevant for sterically hindered nitriles.

One effective protocol involves using sodium hydroxide in a non-aqueous or mixed-solvent system, such as methanol (B129727)/dioxane. arkat-usa.org In this environment, the poorly solvated hydroxide ion is more reactive towards the lipophilic nitrile. The primary amide, once formed, is less prone to subsequent hydrolysis under these anhydrous or low-water conditions, allowing for its isolation in good yield. arkat-usa.orgarkat-usa.org Another mild method utilizes alkaline hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile. commonorganicchemistry.com These methods offer a viable route to synthesize 2,2-dimethyldodecanamide while avoiding the formation of the carboxylic acid.

Table 1: Comparison of Hydrolysis Conditions for Sterically Hindered Nitriles
ReactionConditionsPrimary ProductApplicability to this compoundReference
Acid-Catalyzed Hydrolysis (Forced)Conc. HCl or H₂SO₄, heat (reflux)Carboxylic AcidEffective, but lacks selectivity for the amide. arkat-usa.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Forced)Conc. NaOH or KOH, heat (reflux)Carboxylate SaltEffective for complete conversion, but not selective. arkat-usa.orgchemguide.co.uk
Selective Hydrolysis to AmideNaOH, Methanol/Dioxane, refluxAmideHigh potential for selective conversion to 2,2-dimethyldodecanamide. arkat-usa.orgarkat-usa.org
Mild Hydrolysis to AmideAlkaline H₂O₂, aq. EtOH, mild heatAmidePotentially effective for selective amide synthesis. commonorganicchemistry.com

Reduction Chemistry of the Nitrile Functionality in Sterically Hindered Environments

The reduction of the nitrile group offers a pathway to primary amines or aldehydes. For sterically hindered nitriles like this compound, the choice of reducing agent and conditions is crucial for achieving high yields and the desired product selectivity.

Catalytic Hydrogenation to Amines

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. While classic catalysts like Raney nickel can be used, they often require harsh conditions. Modern catalysts have shown high efficacy for the hydrogenation of sterically demanding substrates.

Recent research has highlighted several advanced catalytic systems:

Molybdenum-Pincer Complexes: These have demonstrated the ability to hydrogenate even sterically hindered nitriles to the corresponding primary amines in good yields. d-nb.info

Nickel-Based Catalysts: Nanocrystalline nickel carbide (nano-Ni₃C) and nickel phosphide (B1233454) (Ni₃P) catalysts have proven to be highly active and selective for nitrile hydrogenation. acs.orgosaka-u.ac.jp Notably, a nano-Ni₃C catalyst successfully hydrogenated a sterically hindered nitrile in 95% yield, demonstrating its potential for converting this compound to 2,2-dimethyldodecylamine. osaka-u.ac.jp

These reactions are typically performed in a solvent like 2-propanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts.

Table 2: Catalytic Systems for Hydrogenation of Sterically Hindered Nitriles
Catalyst SystemTypical ConditionsProductReported Yield (for hindered substrates)Reference
Molybdenum-PNP Pincer ComplexH₂ (50 bar), Toluene, 100 °CPrimary Amine91% d-nb.info
nano-Ni₃C/Al₂O₃H₂ (10 bar), 2-Propanol/NH₃(aq), 130 °CPrimary Amine95% osaka-u.ac.jp
Ni₃P/SiO₂H₂ (50 bar), Dioxane, 120 °CPrimary AmineHigh Conversion/Selectivity acs.org

Partial Reduction to Aldehydes

The partial reduction of a nitrile to an aldehyde is a valuable synthetic transformation that requires careful control to prevent over-reduction to the amine. This is typically achieved using a sterically hindered reducing agent that delivers a single hydride equivalent to the nitrile.

The reagent of choice for this conversion is Diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comntu.edu.sg The reaction is performed at low temperatures (e.g., -78 °C) to ensure selectivity. DIBAL-H coordinates to the nitrile nitrogen, followed by the intramolecular delivery of a hydride to the carbon, forming an aluminum-imine intermediate. masterorganicchemistry.com This intermediate is stable at low temperatures. Subsequent hydrolysis during aqueous workup liberates the aldehyde. ntu.edu.sg The use of a bulky reducing agent like DIBAL-H is particularly well-suited for hindered substrates, as it is less reactive than agents like lithium aluminum hydride (LiAlH₄), which would reduce the nitrile all the way to the primary amine. masterorganicchemistry.comntu.edu.sg This method provides a reliable route to 2,2-dimethyldodecanal from this compound.

Nucleophilic Addition Reactions at the Nitrile Carbon in Branched Nitriles

The addition of nucleophiles to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. However, in sterically hindered nitriles such as this compound, the approach of the nucleophile to the electrophilic carbon is significantly impeded. numberanalytics.com This steric shield reduces the rate of reaction and can, in some cases, prevent reactions that proceed readily with unbranched nitriles.

The reactivity of branched nitriles in nucleophilic additions is often compared to that of pivalonitrile ((CH₃)₃CCN), a well-studied sterically hindered nitrile. wikipedia.org For instance, the hydrolysis of nitriles to carboxylic acids or amides, which proceeds via nucleophilic attack of water, is substantially slower for branched nitriles and often requires harsh reaction conditions. rsc.org

Similarly, the addition of organometallic reagents like Grignard or organolithium reagents can be challenging. While these reagents readily add to linear nitriles to form ketones after hydrolysis, their reaction with nitriles featuring significant steric bulk at the α-position is often sluggish or unsuccessful. rsc.org To overcome this reduced reactivity, more potent nucleophilic systems or alternative synthetic strategies are often employed. For example, organocerium reagents, which are highly nucleophilic but less basic, have been shown to be effective in additions to sterically hindered carbonyls and imines, and could potentially be applied to branched nitriles where Grignard reagents fail. rsc.org

Table 1: Comparative Reactivity of Nitriles in Nucleophilic Addition

NitrileNucleophile/ConditionsReactivityProduct Type (after hydrolysis)
Dodecanenitrile (B1212230)1. CH₃MgBr, 2. H₃O⁺High2-Tridecanone
This compound1. CH₃MgBr, 2. H₃O⁺Very Low/No ReactionKetone
Pivalonitrile1. H₂SO₄, H₂O, ΔSlowPivalic Acid
Acetonitrile1. H₂SO₄, H₂O, ΔFastAcetic Acid

This table illustrates the general reactivity trends based on established chemical principles of steric hindrance.

Cycloaddition and Other Pericyclic Reactions Involving the Nitrile Group

The nitrile group, with its C≡N triple bond, can participate as a 2π component in cycloaddition reactions, leading to the formation of various heterocyclic systems. rsc.org These reactions include [2+2+2] cycloadditions, [3+2] dipolar cycloadditions, and hetero-Diels-Alder reactions. nih.govacademie-sciences.frsinica.edu.tw

In the context of this compound, the steric bulk of the 2,2-dimethyl group presents a significant barrier to the approach of a diene or dipole. For a concerted pericyclic reaction to occur, specific orbital alignments are necessary, and severe steric hindrance can disfavor the required transition state geometry. libretexts.org

However, intramolecular cycloadditions, where the reacting partners are tethered, can sometimes overcome the unfavorable entropy associated with intermolecular reactions. Furthermore, certain cycloadditions, such as the inverse-electron-demand hetero-Diels-Alder reaction, can be facilitated by electron-withdrawing groups on the heterodiene. nih.gov While the alkyl groups in this compound are electron-donating, the nitrile itself can act as a dienophile, particularly with highly reactive dienes. Research on sterically hindered cycloalkylidene derivatives has shown that such cycloadditions are possible, suggesting that under the right conditions, this compound could potentially undergo such transformations. nih.govresearchgate.net

[2+2+2] Cycloadditions, often catalyzed by transition metals, are a powerful method for constructing six-membered rings. uwindsor.ca These reactions are known to incorporate nitriles to form pyridine (B92270) rings. The feasibility of such a reaction with a sterically demanding nitrile like this compound would likely depend on the specific catalyst system and its ability to accommodate the bulky substrate.

Table 2: Potential Cycloaddition Reactions of Branched Nitriles

Reaction TypeReactantsPotential ProductKey Challenge
Hetero-Diels-AlderThis compound + Electron-rich dieneSubstituted dihydropyridineSteric hindrance impeding approach of the diene
[3+2] Dipolar CycloadditionThis compound + AzideTetrazole derivativeOvercoming steric repulsion in the transition state
[2+2+2] CycloadditionThis compound + 2x Alkyne (with catalyst)Substituted pyridineCoordination of the bulky nitrile to the metal catalyst

This table presents hypothetical cycloaddition scenarios for a sterically hindered nitrile based on known cycloaddition chemistry.

Radical Reactions of Branched Nitriles

The cyano group can effectively stabilize an adjacent radical, making α-cyanoalkyl radicals accessible intermediates. Furthermore, the nitrile group itself can act as a radical acceptor in cyclization and cascade reactions. researchgate.netrsc.org

For this compound, radical abstraction of a hydrogen atom from one of the methyl groups or the long alkyl chain is possible. However, the formation of a radical at the quaternary α-carbon is not possible through direct hydrogen abstraction. More relevant are reactions where a radical is generated elsewhere in the molecule and subsequently adds to the nitrile carbon.

Radical cyclizations involving the addition of a carbon-centered radical to a nitrile group are a known method for synthesizing cyclic imines, which can be further hydrolyzed to ketones. thieme-connect.de The success of such a cyclization starting from a derivative of this compound would depend on the regioselectivity of the radical addition (i.e., 5-exo vs. 6-endo cyclization) and the ability of the system to adopt the necessary conformation for the intramolecular reaction. Studies have shown that even highly branched substrates can undergo radical cyclizations. thieme-connect.de

Another area of radical chemistry involving nitriles is the functionalization of C(sp³)–H bonds. rsc.org It is conceivable that a remote C-H bond in the dodecyl chain of this compound could be functionalized, generating a radical that could then participate in an intramolecular reaction with the nitrile group.

Table 3: Illustrative Radical Reactions Involving Nitriles

Reaction TypeSubstrate TypeIntermediateProduct Type
Intramolecular Radical Cyclizationω-halo-2,2-dimethylalkanenitrileα-cyanoalkyl radicalCyclic ketone (after hydrolysis)
Radical Cascade ReactionUnsaturated branched nitrileNitrile-stabilized radicalBicyclic ketone (after hydrolysis) researchgate.net
Photosensitized Radical AdditionAlkene + Branched NitrileAlkyl radicalAlkylated nitrile acs.org

This table provides examples of known radical reactions involving nitriles that could be conceptually applied to systems like this compound.


Advanced Analytical Characterization Methodologies for 2,2 Dimethyldodecanenitrile

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 2,2-Dimethyldodecanenitrile.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. For this compound, the spectrum is characterized by several key regions. The long C₁₀ alkyl chain results in a large, complex signal cluster in the typical alkane region (approximately 0.8-1.4 ppm) libretexts.orgacs.org. The terminal methyl group (CH₃) of the decyl chain typically appears as a triplet around 0.88 ppm. The most distinct signal is a singlet at approximately 1.3 ppm, integrating to six protons, which corresponds to the two chemically equivalent methyl groups attached to the quaternary C2 carbon libretexts.org. The absence of a proton on the α-carbon simplifies the spectrum, as the characteristic deshielded signal for an α-proton (typically 2-3 ppm) is absent libretexts.org.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The nitrile carbon (C≡N) is readily identifiable by its characteristic chemical shift in the 115-125 ppm range libretexts.orgoregonstate.eduorganicchemistrydata.org. The quaternary carbon at the C2 position, being bonded to the electron-withdrawing nitrile group and two methyl groups, is expected to appear in a distinct region, generally around 35-45 ppm bhu.ac.in. The carbons of the two gem-dimethyl groups are equivalent and will produce a single signal, while the ten carbons of the decyl chain will show a series of signals in the typical aliphatic range of approximately 14-32 ppm nih.govlibretexts.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar structural motifs.

¹H NMR Spectral Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂-C-~1.3Singlet (s)6H
-CH₂-(CH₂)₈-CH₃~1.2-1.4Multiplet (m)18H
-(CH₂)₈-CH₃~0.88Triplet (t)3H
AssignmentPredicted Chemical Shift (δ, ppm)
-C≡N~124
(CH₃)₂-C-CN~38
-(CH₂)₉-CH₃~14-40
(CH₃)₂-C-~25

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most prominent and diagnostic absorption is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This peak is typically sharp, strong, and appears in a relatively uncongested region of the spectrum, around 2240-2260 cm⁻¹ for saturated aliphatic nitriles libretexts.org. The presence of this distinct band provides strong evidence for the nitrile functionality. Other expected absorptions include C-H stretching vibrations from the numerous methyl and methylene (B1212753) groups in the alkyl chain, which appear just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ libretexts.org.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850-2960Strong
C≡N Stretch (Nitrile)2240-2260Medium-Strong, Sharp
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric/Symmetric)~1375Medium

Mass spectrometry provides crucial information on the molecular weight and structural fragments of the compound. The molecular formula of this compound is C₁₄H₂₇N, giving it a molecular weight of 209.38 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) may be observed at m/z 209. However, for long-chain aliphatic nitriles, this peak can be weak or absent whitman.edu.

Fragmentation patterns are highly informative. A key fragmentation pathway for nitriles involves α-cleavage, the breaking of the bond adjacent to the nitrile group. For this compound, this would involve the loss of alkyl radicals from the C2 position. The loss of a methyl group (•CH₃) would result in a fragment at m/z 194, while the loss of the decyl chain (•C₁₀H₂₁) would lead to a fragment at m/z 68. Another common fragmentation for long-chain molecules is the formation of a series of alkyl carbocations with peaks separated by 14 mass units (CH₂) libretexts.orglibguides.com. The McLafferty rearrangement, which is common for straight-chain nitriles with a γ-hydrogen, is not expected to be a primary pathway for this compound due to the quaternary α-carbon youtube.comwikipedia.orgchemistrylearner.com.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the molecular formula C₁₄H₂₇N by measuring the mass of the molecular ion to a high degree of precision (e.g., 209.2143, calculated).

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
209[M]⁺˙ (Molecular Ion)[C₁₄H₂₇N]⁺˙
194[M - CH₃]⁺[C₁₃H₂₄N]⁺
68[M - C₁₀H₂₁]⁺[C₄H₆N]⁺
57Alkyl fragment[C₄H₉]⁺
43Alkyl fragment[C₃H₇]⁺

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for quantifying its purity.

Gas chromatography is the premier method for the analysis of volatile and semi-volatile compounds like this compound epa.govacs.org. The compound is vaporized and passed through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar column, such as one coated with a dimethylpolysiloxane phase (e.g., DB-5MS), is typically suitable for separating aliphatic compounds acs.org.

The purity of the sample is determined by the relative area of its peak in the resulting chromatogram. A single, sharp peak indicates a high degree of purity. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification when compared to a known standard dss.go.thvurup.sk. For complex mixtures, GC is often coupled with mass spectrometry (GC-MS), allowing for the separation and subsequent identification of each component nih.govchromatographyonline.com. This hyphenated technique is particularly powerful for confirming the identity of the main peak as this compound and identifying any minor impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized chemical compounds. acs.orgajrconline.org For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. fao.orgegyankosh.ac.in In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. fao.org

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. egyankosh.ac.in Less polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column. The purity of a sample is determined by separating the main compound from any impurities, which will have different retention times due to variations in their polarity and molecular structure.

Typical RP-HPLC Parameters for Purity Analysis of Long-Chain Nitriles:

ParameterTypical SettingRationale
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mmThe C18 stationary phase provides excellent hydrophobic retention for long alkyl chains.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradientA gradient elution is often necessary to separate compounds with a wide range of polarities.
Detector UV at low wavelength (e.g., 200-220 nm) or Refractive Index (RI)The nitrile group has a weak chromophore; thus, low UV wavelengths are required. An RI detector can be used as a universal detector if UV sensitivity is insufficient. researchgate.net
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.

This table presents inferred HPLC conditions based on the analysis of structurally similar long-chain aliphatic compounds.

The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identity Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds and the detection of trace-level impurities. ajrconline.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical method. acs.orgchromatographyonline.com In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the mass-to-charge ratio of the resulting ions.

The mass spectrum of this compound will exhibit a characteristic fragmentation pattern, including the molecular ion peak (if stable enough to be observed) and fragment ions resulting from the cleavage of the alkyl chain and the loss of the nitrile group. This fragmentation pattern serves as a chemical fingerprint, allowing for definitive identification.

Typical GC-MS Parameters for Long-Chain Nitrile Analysis:

ParameterTypical SettingRationale
Column DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThese are general-purpose, non-polar columns suitable for a wide range of organic compounds. acs.orgresearchgate.net
Carrier Gas Helium at a constant flow or pressureAn inert carrier gas is required for GC.
Injector Temperature 250-280 °CEnsures complete vaporization of the analyte.
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 300 °C at 10-20 °C/min)A temperature program is essential for separating compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Provides mass-to-charge ratio information for identification.

This table presents inferred GC-MS conditions based on the analysis of structurally similar long-chain aliphatic nitriles.

Liquid Chromatography-Mass Spectrometry (LC-MS):

While GC-MS is often preferred for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile impurities or when derivatization is to be avoided. nih.gov In LC-MS, the HPLC system is interfaced with a mass spectrometer. The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical for the successful analysis of non-polar compounds like this compound.

Chiral Analysis Methods for Enantiopure Branched Nitrile Synthesis (if applicable)

The compound this compound is not inherently chiral as the C2 position, which bears two methyl groups, is not a stereocenter. However, if the synthesis of a related branched nitrile involved the creation of a chiral center, for instance in a molecule like 2-ethyl-2-methyldodecanenitrile, then chiral analysis would be essential to determine the enantiomeric purity of the product.

The synthesis of enantiopure 2,2-disubstituted compounds is an active area of research, often employing chiral catalysts or starting from chiral precursors. mdpi.comrsc.orgpsu.edu Should a synthetic route to an enantiomerically enriched version of a branched nitrile be developed, chiral HPLC or chiral GC would be the methods of choice for separating and quantifying the enantiomers.

Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. jiangnan.edu.cnsigmaaldrich.com The selection of the appropriate CSP is crucial and often requires screening of various column types (e.g., polysaccharide-based, Pirkle-type).

Chiral GC:

For volatile chiral compounds, chiral GC is a powerful technique. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to achieve enantiomeric separation. jiangnan.edu.cn

In a hypothetical scenario where an enantiopure 2,2-disubstituted dodecanenitrile (B1212230) analog is synthesized, the development of a robust chiral separation method would be a critical step in its characterization, ensuring the stereochemical integrity of the final product.

Advanced Applications and Future Research Directions of Highly Branched Long Chain Nitriles

Role in Materials Science and Polymer Chemistry

There is no available research on the direct application of 2,2-Dimethyldodecanenitrile in materials science or polymer chemistry. General methodologies exist for creating functional polymers, which could theoretically incorporate such a nitrile, but no studies have undertaken this. nih.govfrontiersin.orgnih.gov

Exploration of Branched Nitriles in Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)

Optoelectronic devices, such as dye-sensitized solar cells (DSSCs), rely on a complex interplay of materials, including sensitizing dyes and electrolytes, to convert light into electricity. nih.govmdpi.com The performance of these devices is highly dependent on the molecular structure of their components. sigmaaldrich.comdyenamo.se While organic molecules are integral to many DSSC designs, there is no documented research exploring the use of this compound or other highly branched long-chain nitriles in these applications. rsc.orgmdpi.com

Development as Precursors for Specialty Chemicals in Fine Chemical Synthesis

The synthesis of fine chemicals often relies on versatile precursor molecules that can be converted into more complex structures. rsc.orgmdpi.commdpi.com Nitriles, as a class of compounds, are valuable intermediates in organic synthesis. d-nb.infonih.gov However, there are no specific studies detailing the use of this compound as a precursor for the synthesis of specialty chemicals.

Environmental Fate and Biodegradation Research

The environmental impact of chemical compounds is a critical area of study, with research focusing on both biological and non-biological degradation processes. eolss.neteuropa.eu While general pathways for nitrile degradation are known, specific data for this compound is absent.

Investigation of Enzymatic Degradation Pathways by Nitrile-Degrading Microorganisms (e.g., Nitrilases, Nitrile Hydratases, Amidases)

Microorganisms have evolved enzymatic pathways to break down nitrile compounds, which are recognized as environmental pollutants. d-nb.inforesearchgate.netresearchgate.net The two primary routes involve either nitrilases, which directly convert nitriles to carboxylic acids and ammonia (B1221849), or a two-step process involving nitrile hydratases and amidases. nih.govnih.gov These enzymatic systems have been studied for their potential in bioremediation. d-nb.inforesearchgate.net However, no research has specifically investigated the enzymatic degradation of this compound to determine its susceptibility to these microbial pathways or the specific enzymes involved.

Emerging Methodologies for Highly Branched Nitrile Synthesis and Transformation

The synthesis of highly branched nitriles presents a considerable challenge due to the steric congestion inherent in their structures. Traditional methods often fall short, necessitating the development of innovative catalytic systems and reaction pathways.

Synthesis of Highly Branched Nitriles:

Recent advancements have focused on transition-metal catalysis to achieve the construction of these complex molecules. Nickel-catalyzed reactions, in particular, have shown significant promise. For instance, a nickel-catalyzed strategy involving the ring-opening functionalization of cyclobutanone (B123998) oximes with organozincs has been developed for the remote alkylation, arylation, vinylation, and alkynylation of nitriles. thieme-connect.comsorbonne-universite.frthieme-connect.com This redox process, which proceeds through the generation of an iminyl radical followed by a ring-opening reaction, offers a pathway to structurally diverse and highly substituted nitriles. thieme-connect.comsorbonne-universite.frthieme-connect.com

Another powerful approach is the nickel-catalyzed hydrocyanation of unactivated alkynes. By carefully selecting the appropriate ligands, this method allows for regiodivergent synthesis, selectively yielding either linear or branched vinyl nitriles. acs.org This control over regioselectivity is crucial for tailoring the properties of the final product. Furthermore, the use of water or alcohol as the hydrogen source in these systems circumvents the need for highly toxic hydrogen cyanide, enhancing the safety and practicality of the synthesis. acs.org The hydrocyanation of α-substituted styrenes, also catalyzed by nickel, provides a route to tertiary benzylic nitriles with excellent functional group tolerance. organic-chemistry.org

The merger of photoredox catalysis with copper catalysis has enabled the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids under mild conditions, showcasing the potential for asymmetric synthesis in this class of compounds. organic-chemistry.org Additionally, biocatalytic methods using aldoxime dehydratases are emerging as a sustainable, cyanide-free route to nitriles from readily available aldehydes. nih.gov

Interactive Data Table: Emerging Synthesis Methods for Branched Nitriles

Catalytic SystemSubstrateProduct TypeKey Features
Nickel/dtbpyCyclobutanone Oxime & OrganozincHighly Substituted Alkyl, Aryl, Vinyl, Alkynyl NitrilesRedox-neutral, radical ring-opening mechanism. thieme-connect.comsorbonne-universite.frthieme-connect.com
Nickel/Ligand ControlUnactivated Alkynes & Zn(CN)₂Linear or Branched Vinyl NitrilesRegiodivergent, uses H₂O or alcohol as H-source. acs.org
Nickel (Lewis-acid-free)α-Substituted StyrenesTertiary Benzylic NitrilesHigh functional group tolerance. organic-chemistry.org
Photoredox/CopperAchiral Carboxylic AcidsEnantioenriched Alkyl NitrilesAsymmetric synthesis under mild conditions. organic-chemistry.org
Aldoxime DehydrataseAldoximesVarious NitrilesBiocatalytic, cyanide-free, aqueous conditions. nih.gov

Transformations of Highly Branched Nitriles:

The nitrile group is a versatile synthetic handle, capable of being transformed into a wide array of other functional groups, including amines, amides, ketones, and carboxylic acids. researchgate.netresearchgate.netebsco.com However, the steric bulk in highly branched nitriles can hinder these transformations, often requiring specialized catalytic systems.

An osmium-promoted transformation has been developed for the conversion of branched-chain alkyl nitriles, such as isobutyronitrile (B166230) and pivalonitrile, into secondary aliphatic amines. csic.esacs.org This reaction proceeds under relatively mild conditions and involves the hydrogenation of the nitrile. csic.esacs.org The mechanism is thought to involve the insertion of the nitrile's carbon-nitrogen triple bond into an osmium-hydride bond. acs.org

Traditional hydrolysis of nitriles to amides and carboxylic acids can be challenging for sterically hindered substrates. researchgate.net Catalytic methods are being explored to overcome these limitations, offering milder reaction conditions compared to the often harsh acidic or basic environments traditionally employed. researchgate.net

Opportunities in Supramolecular Chemistry and Molecular Recognition Based on Nitrile Interactions

The electronic properties of the nitrile group, with its significant dipole moment and ability to act as a hydrogen bond acceptor, make it a valuable functional group in the design of supramolecular assemblies and for molecular recognition. nih.govlibretexts.org

Supramolecular Assembly:

The nitrile group can participate in a variety of non-covalent interactions that direct the self-assembly of molecules. nih.gov Charge-assisted hydrogen bonds and nitrile-nitrile interactions have been shown to guide the formation of supramolecular structures in coordination complexes. rsc.org For example, T-shaped C≡N···C≡N contacts have been observed in the layered architecture of certain metal complexes. rsc.org

Aryl nitriles have been employed as building blocks in the construction of crystalline solids where they act as both hydrogen-bond acceptors and modifiable organic groups. nih.gov This dual role allows for post-synthetic modification of the crystalline products, opening avenues for the rapid diversification of functional materials. nih.gov For instance, a bis(aryl nitrile) alkene can undergo a hydrogen-bond-directed intermolecular [2+2] photodimerization to form a tetra(aryl nitrile)cyclobutane, which can be further converted to other functional groups. nih.gov

Interactive Data Table: Nitrile Interactions in Supramolecular Chemistry

Interaction TypeDescriptionExample System
Charge-Assisted Hydrogen BondA hydrogen bond where the donor or acceptor is charged, leading to stronger and more directional interactions.Cu(II) and Mn(II) coordination complexes. rsc.org
Nitrile-Nitrile InteractionWeak, directional interactions between the electron-deficient carbon and electron-rich nitrogen of two nitrile groups.Layered architecture of a Mn(II) coordination complex. rsc.orgdntb.gov.ua
Hydrogen Bonding to NitrileThe lone pair on the nitrile nitrogen acts as an acceptor for hydrogen bond donors.Aryl nitriles in crystalline solids. nih.gov
Chalcogen BondingThe interaction between a chalcogen atom (e.g., Se) and the nitrogen of a nitrile group.Adducts of 2-pyridylselenenyl halides and nitriles. acs.org

Molecular Recognition:

In the context of molecular recognition, the nitrile group plays a crucial role in the binding of small molecules to biological targets. nih.govnih.gov It can act as a bioisostere for a carbonyl group, engaging in polar interactions with amino acid residues in protein binding sites. nih.gov The ability of the nitrile nitrogen to accept hydrogen bonds is a key aspect of its function in molecular recognition. nih.govacs.org

Furthermore, the nitrile group can polarize adjacent aromatic systems, optimizing π-π stacking interactions. nih.gov In some cases, a nitrile substituent has been successfully used as an isostere for a water molecule that is hydrogen-bonded to a protein, maintaining or even improving binding affinity. nih.govacs.org The understanding of these subtle interactions is critical for the rational design of new therapeutic agents and functional materials. nih.govacs.org

The future of highly branched long-chain nitriles lies in harnessing their unique steric and electronic properties to design novel materials with tailored functions. Further research into their synthesis will likely focus on developing more efficient and selective catalytic systems, including enantioselective methods. In supramolecular chemistry, the predictable and tunable nature of nitrile-based interactions will continue to be exploited for the construction of complex and functional architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyldodecanenitrile, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via alkylation of nitriles using branched alkyl halides, such as 2-bromododecane, in the presence of a strong base (e.g., NaNH₂). To optimize purity, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended due to its high molecular weight and potential for side reactions. Post-synthesis, purity can be validated using gas chromatography-mass spectrometry (GC-MS) to detect trace impurities like unreacted precursors or isomers .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the branched methyl groups. Infrared (IR) spectroscopy can confirm the nitrile functional group (C≡N stretch at ~2200 cm⁻¹). For quantitative analysis, GC-MS with a nonpolar capillary column (e.g., DB-5) provides high resolution for separating branched alkanenitrile isomers .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Periodic analysis via GC-MS is advised to monitor degradation, particularly the formation of carboxylic acids or amides due to moisture ingress .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields during the synthesis of this compound?

  • Methodological Answer : Discrepancies in yields may arise from steric hindrance at the branched carbon or competing elimination pathways. Kinetic studies (e.g., varying reaction temperature and base strength) combined with computational modeling (DFT calculations) can identify dominant reaction pathways. For example, monitoring intermediates via in-situ IR spectroscopy can reveal whether SN2 or E2 mechanisms prevail under specific conditions .

Q. What experimental design considerations are critical for studying the compound’s role as a solvent or intermediate in specialty reactions?

  • Methodological Answer : When using this compound as a solvent in high-temperature reactions, its thermal stability must be confirmed via thermogravimetric analysis (TGA). For catalytic applications (e.g., in hydrocyanation), control experiments with deuterated analogs can elucidate reaction mechanisms. Ensure compatibility with catalysts (e.g., nickel or palladium complexes) by pre-screening for ligand displacement or side reactions .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR chemical shifts) across different studies?

  • Methodological Answer : Variations in NMR shifts may result from solvent effects, concentration differences, or impurities. Standardize experimental conditions (e.g., CDCl₃ as solvent, 25°C) and compare data with computational predictions (e.g., using ACD/Labs or Gaussian). Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., viscosity, polarity)?

  • Methodological Answer : Implement strict quality control protocols, including Karl Fischer titration for moisture content and HPLC for quantifying branched vs. linear isomers. Statistical process control (SPC) charts can track variability in key parameters (e.g., refractive index) and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.